molecular formula C24H22N4O4 B11565089 N-({N'-[(1E)-1-(3-Nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

N-({N'-[(1E)-1-(3-Nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

Cat. No.: B11565089
M. Wt: 430.5 g/mol
InChI Key: DDGNUQTVQDTILW-YZSQISJMSA-N
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Description

N-({N’-[(1E)-1-(3-Nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrophenyl group, a hydrazinecarbonyl moiety, and a diphenylacetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(1E)-1-(3-Nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves a multi-step process. One common method includes the condensation of 3-nitrobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 2,2-diphenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(1E)-1-(3-Nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The hydrazinecarbonyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazinecarbonyl compounds.

Scientific Research Applications

N-({N’-[(1E)-1-(3-Nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({N’-[(1E)-1-(3-Nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes, inhibiting their activity. The hydrazinecarbonyl moiety can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of biological pathways. These interactions can result in various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-({N’-[(1E)-1-(4-Nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
  • N-({N’-[(1E)-1-(2-Nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

Uniqueness

N-({N’-[(1E)-1-(3-Nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The 3-nitrophenyl group provides distinct electronic and steric properties compared to the 2- or 4-nitrophenyl analogs, potentially leading to different interactions with molecular targets and varying biological effects.

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

N-[2-[(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C24H22N4O4/c1-17(20-13-8-14-21(15-20)28(31)32)26-27-22(29)16-25-24(30)23(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-15,23H,16H2,1H3,(H,25,30)(H,27,29)/b26-17+

InChI Key

DDGNUQTVQDTILW-YZSQISJMSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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